molecular formula C23H25N3O5S3 B15108562 4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- CAS No. 1018053-49-0

4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]-

Cat. No.: B15108562
CAS No.: 1018053-49-0
M. Wt: 519.7 g/mol
InChI Key: BRJBWDVMADBIBZ-UHFFFAOYSA-N
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Description

This compound is a piperidinecarboxamide derivative featuring a central thiazole ring substituted at positions 2 and 4 with bis(4-methylphenyl)sulfonyl groups. The piperidinecarboxamide moiety is attached at position 5 of the thiazole, creating a structurally complex molecule. The sulfonyl groups may enhance binding affinity to hydrophobic pockets in target proteins, while the thiazole ring could contribute to π-π stacking interactions .

Properties

CAS No.

1018053-49-0

Molecular Formula

C23H25N3O5S3

Molecular Weight

519.7 g/mol

IUPAC Name

1-[2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H25N3O5S3/c1-15-3-7-18(8-4-15)33(28,29)21-22(26-13-11-17(12-14-26)20(24)27)32-23(25-21)34(30,31)19-9-5-16(2)6-10-19/h3-10,17H,11-14H2,1-2H3,(H2,24,27)

InChI Key

BRJBWDVMADBIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- typically involves multiple steps, including the formation of the piperidinecarboxamide core and the subsequent attachment of the thiazolyl and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The bis[(4-methylphenyl)sulfonyl] groups are electron-withdrawing, influencing the electronic environment of the thiazole ring and adjacent substituents. Key reactions include:

Nucleophilic Substitution

  • Thiazole Ring Activation : The sulfonyl groups deactivate the thiazole ring toward electrophilic substitution but enhance reactivity at electron-deficient positions (e.g., C-5) for nucleophilic attack.

  • Hydrolysis : Under acidic or basic conditions, sulfonamide bonds may hydrolyze to form sulfonic acids and amines. For example, similar sulfonamides undergo hydrolysis at elevated temperatures (>80°C) in aqueous HCl or NaOH .

Thiazole Core Reactivity

The thiazole ring’s nitrogen and sulfur atoms participate in coordination and cycloaddition reactions:

Electrophilic Substitution

  • Nitrogen Reactivity : The thiazole nitrogen may coordinate with Lewis acids (e.g., BF₃) or undergo alkylation/arylation under strong basic conditions (e.g., LDA, -78°C) .

Cycloaddition

  • Diels-Alder Reactions : Electron-deficient thiazoles can act as dienophiles. The sulfonyl groups enhance electron deficiency, potentially enabling [4+2] cycloadditions with dienes .

Piperidinecarboxamide Reactivity

The piperidinecarboxamide group introduces hydrogen-bonding capacity and stereochemical complexity:

Amide Hydrolysis

  • Acid/Base Conditions : The carboxamide may hydrolyze to a carboxylic acid and piperidine under prolonged heating with H₂SO₄ or NaOH. For example, analogous piperidinecarboxamides hydrolyze at 100°C in 6M HCl .

Functionalization

  • Reductive Amination : The secondary amine in piperidine can undergo alkylation or acylation. For instance, reductive amination with aldehydes/ketones in the presence of NaBH₃CN yields tertiary amines .

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous structures suggest:

Key Steps

  • Thiazole Formation : Condensation of thiourea with α-haloketones.

  • Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine).

  • Piperidinecarboxamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling .

Stability and Degradation

  • Thermal Stability : Sulfonyl groups enhance thermal stability, with decomposition likely above 250°C (based on DSC data for similar sulfonamides) .

  • Photodegradation : Thiazoles with electron-withdrawing groups may undergo photolytic cleavage under UV light .

Comparative Reactivity Table

Reaction Type Conditions Outcome Analogous Reference
Sulfonamide hydrolysis6M HCl, 100°C, 12hSulfonic acid + amine
Amide hydrolysis6M NaOH, reflux, 8hCarboxylic acid + piperidine
Reductive aminationAldehyde, NaBH₃CN, MeOH, RTTertiary amine derivative
Diels-Alder cycloadditionDiene, toluene, 110°CBicyclic adduct

Scientific Research Applications

4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- involves the inhibition of mycobacterial aspartyl-tRNA synthetase (AspS). This enzyme is crucial for protein synthesis in mycobacteria, and its inhibition disrupts bacterial growth and replication. The compound binds to the active site of AspS, preventing the enzyme from catalyzing the attachment of aspartic acid to its corresponding tRNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous piperidinecarboxamide derivatives, emphasizing structural variations, therapeutic applications, and clinical status based on available evidence.

Compound Name Core Structure Key Substituents/Modifications Therapeutic Area Clinical Status Reference
4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- Piperidinecarboxamide-thiazole 2,4-bis[(4-methylphenyl)sulfonyl] groups on thiazole Not reported Preclinical (inferred)
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Piperidinecarboxamide-benzothiazole Acetyl group, 6-chloro-1,3-benzothiazole Not reported Not reported
SNS-032 (N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazol-5-yl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide) Piperidinecarboxamide-thiazole Oxazole-thioether side chain, tert-butyl group Cancer (CDK9 inhibition) Phase I/II clinical trials
Otenabant (1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide) Piperidinecarboxamide-purine Chlorinated purine core, ethylamino group Obesity (cannabinoid receptor antagonism) Discontinued clinical trials

Key Structural and Functional Differences:

Heterocyclic Core :

  • The target compound uses a thiazole core, while Otenabant incorporates a purine scaffold . The benzothiazole derivative in employs a fused benzothiazole system, which may alter bioavailability and target selectivity .

Substituent Chemistry: The bis-sulfonyl groups in the target compound distinguish it from SNS-032, which has a thioether-linked oxazole side chain.

Therapeutic Targets: SNS-032 is a CDK9 inhibitor with demonstrated anticancer activity, whereas Otenabant targets cannabinoid receptors for obesity management . The target compound’s lack of reported activity suggests it may belong to a novel mechanistic class.

Clinical Relevance :

  • SNS-032 and Otenabant have advanced to clinical trials, highlighting the piperidinecarboxamide scaffold’s versatility. The target compound’s preclinical status underscores the need for further pharmacological characterization .

Research Findings and Implications

  • SNS-032 : Demonstrated potent CDK9 inhibition (IC₅₀ = 48 nM) and antitumor efficacy in hematologic malignancies . Its structural similarity to the target compound suggests that sulfonyl modifications could optimize kinase binding.
  • Otenabant : Discontinued due to psychiatric side effects, emphasizing the importance of substituent selection in avoiding off-target effects .

Notes

Sulfonyl groups in the target compound may improve pharmacokinetic profiles compared to simpler thiazole derivatives.

Biological Activity

4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- (CAS Number: 1018053-49-0) is a synthetic compound with significant pharmacological potential. It belongs to a class of piperidine derivatives known for their diverse biological activities, including antibacterial, antidiabetic, and enzyme inhibitory properties. This article reviews the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C23H25N3O5S3
  • Molecular Weight : 519.7 g/mol
  • Structure : The compound features a piperidine ring substituted with thiazole and sulfonyl groups, contributing to its biological activity.

The biological activity of piperidine derivatives often stems from their ability to interact with various biological targets. The sulfonamide moiety in this compound is particularly noted for its role in enzyme inhibition and antimicrobial activity. Research indicates that compounds with similar structures exhibit:

  • Antibacterial Activity : Effective against various bacterial strains including Escherichia coli and Staphylococcus aureus.
  • Enzyme Inhibition : Inhibitors of acetylcholinesterase (AChE) and urease have been observed, which are crucial in treating conditions like Alzheimer’s disease and urinary tract infections.
  • Antidiabetic Effects : Some derivatives have shown potential in modulating glucose levels and insulin sensitivity.

Biological Activity Data

Activity TypeTarget Organism/EnzymeResultReference
AntibacterialE. coliModerate activity
AntibacterialS. aureusStrong activity
Enzyme InhibitionAcetylcholinesterase (AChE)Moderate inhibition
Enzyme InhibitionUreaseSignificant inhibition
AntidiabeticGlucose metabolismPositive modulation

Case Studies

  • Antibacterial Screening :
    A study evaluated the antibacterial properties of synthesized piperidine derivatives, including the target compound. The results indicated significant effectiveness against Salmonella typhi and Bacillus subtilis, showcasing the potential for developing new antibacterial agents based on this scaffold .
  • Enzyme Inhibition Studies :
    Research conducted on similar piperidine compounds demonstrated their ability to inhibit AChE effectively. This property is particularly relevant for therapeutic strategies aimed at neurodegenerative diseases like Alzheimer’s .
  • Antidiabetic Activity :
    A recent review highlighted the antidiabetic potential of piperidine derivatives. Compounds were shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models, suggesting a promising avenue for diabetes management .

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